Boc-N-Me-Val-OH

Catalog No.
S679719
CAS No.
45170-31-8
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-Val-OH

CAS Number

45170-31-8

Product Name

Boc-N-Me-Val-OH

IUPAC Name

(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1

InChI Key

XPUAXAVJMJDPDH-QMMMGPOBSA-N

SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Synonyms

Boc-N-Me-Val-OH;45170-31-8;Boc-N-methyl-L-valine;N-Boc-N-methyl-L-valine;(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoicacid;(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylbutanoicacid;AmbotzBAA1272;N-Boc-N-methylvaline;PubChem12254;Boc-N-a-methyl-L-valine;Boc-N-|A-Methyl-L-valine;N-Boc-N-Methyl-L-Val-OH;SCHEMBL59435;KSC497E8F;15538_ALDRICH;15538_FLUKA;CTK3J7282;MolPort-003-926-843;XPUAXAVJMJDPDH-QMMMGPOBSA-N;ZINC2391126;ANW-41482;CB-645;SBB067250;AKOS015836686;AKOS015905243

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Peptide synthesis:

N-Boc-N-methyl-L-valine is a protected amino acid, meaning its reactive amine group is temporarily blocked by a Boc (tert-butyloxycarbonyl) group. This protection allows for the selective formation of peptide bonds between the desired amino acids while preventing undesired side reactions. The methyl group on the side chain also contributes to its unique properties in peptide design, potentially influencing protein folding and activity.

Studies have shown that N-Boc-N-methyl-L-valine can be effectively incorporated into peptide sequences using various coupling methods, such as the Steglich reaction and the carbodiimide coupling reaction [, ]. This allows researchers to synthesize a wide range of peptides, including those with potential therapeutic applications.

Building block for peptidomimetics:

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved stability and other desirable properties. N-Boc-N-methyl-L-valine can be used as a building block in the synthesis of peptidomimetics due to the presence of the methyl group, which can alter the molecule's interaction with biological targets [].

Chemical intermediate:

N-Boc-N-methyl-L-valine can also serve as a precursor for the synthesis of other valuable organic compounds. Its reactive functionalities allow for further modifications and transformations, making it a versatile intermediate in organic synthesis [].

Boc-N-Methyl-Valine-OH, also known as tert-butoxycarbonyl-N-methyl-L-valine, is an organic compound with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. This compound is a derivative of the amino acid valine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, along with a methyl substitution on the nitrogen atom. The Boc group serves as a protective moiety in peptide synthesis, allowing for selective reactions without affecting the amino functionality .

. A common method includes:

  • Starting Material: N-Boc-valine is reacted with iodomethane.
  • Base Utilization: Sodium hydride is often used as a base during this reaction.
  • Solvent Choice: The reaction is conducted in an anhydrous solvent like tetrahydrofuran (THF) at room temperature for approximately 24 hours.
  • Purification: The resultant product is purified through extraction and recrystallization processes .

In industrial settings, similar principles are applied but scaled up using automated reactors to enhance yield and reduce costs.

Boc-N-Methyl-Valine-OH is recognized for its role as a pharmaceutical intermediate. It has been utilized in the synthesis of lactam analogs of actinomycin D, which are potential antitumor agents. The compound's mode of action involves its incorporation into complex biochemical pathways that lead to the development of therapeutic agents . Additionally, it has shown relevance in various biochemical assays and studies due to its structural properties.

Boc-N-Methyl-Valine-OH has diverse applications primarily in:

  • Peptide Synthesis: It serves as a crucial building block for synthesizing peptides and proteins.
  • Pharmaceutical Development: Its derivatives are explored for developing new therapeutic agents, particularly in oncology .
  • Chemical Research: Used as a reagent in organic synthesis to study various

Interaction studies involving Boc-N-Methyl-Valine-OH focus on its reactivity with other amino acids and compounds during peptide formation. These studies help elucidate the efficiency of coupling reactions and identify any side reactions that may occur when using N-methyl amino acids compared to other protective groups like Z or Fmoc . Understanding these interactions is vital for optimizing synthetic routes and improving yields in peptide synthesis.

Similar Compounds

Boc-N-Methyl-Valine-OH shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Boc-Valine-OHC₁₀H₁₉NO₄Lacks methyl substitution on nitrogen
Boc-N-Methyl-DL-ValineC₁₁H₂₁NO₄DL-form provides racemic mixture
Boc-Leucine-OHC₁₂H₂₅NO₄Larger side chain compared to valine
Boc-Alanine-OHC₇H₁₅NO₄Simpler structure with fewer carbon atoms
Boc-Phenylalanine-OHC₁₃H₁₃NO₄Contains aromatic ring enhancing hydrophobicity

Boc-N-Methyl-Valine-OH's unique feature lies in its methyl substitution on the nitrogen atom, which influences its reactivity and application in peptide synthesis compared to other similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.14705815 g/mol

Monoisotopic Mass

231.14705815 g/mol

Heavy Atom Count

16

Wikipedia

Boc-N-methyl-L-valine

Dates

Modify: 2023-08-15

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